molecular formula C24H28FN3O4S B2972067 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 887221-30-9

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2972067
CAS No.: 887221-30-9
M. Wt: 473.56
InChI Key: FRMDKTNFLIVNCT-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, introduction of the fluoro and methoxybenzenesulfonyl groups, and attachment of the propylpiperazinyl moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the quinolinone core.

Scientific Research Applications

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one include other quinolinone derivatives with different substituents. Examples include:

  • 6-chloro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
  • 6-fluoro-3-(4-methylbenzenesulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S/c1-4-9-27-10-12-28(13-11-27)22-15-21-19(14-20(22)25)24(29)23(16-26(21)2)33(30,31)18-7-5-17(32-3)6-8-18/h5-8,14-16H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMDKTNFLIVNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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